Decyldimethyloctylammonium chloride

Description

The exact mass of the compound Decyldimethyloctylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Decyldimethyloctylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decyldimethyloctylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

decyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXCDVTWABNWLW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035549 | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green powder; [Airkem Professional Products MSDS] | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

32426-11-2 | |

| Record name | Octyldecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32426-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl dimethyl octyl ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternium-24 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl decyl dimethyl ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUATERNIUM-24 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decyldimethyloctylammonium Chloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

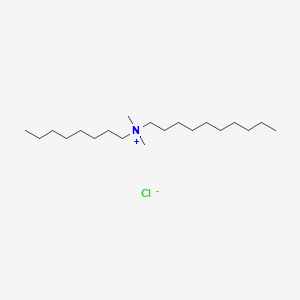

This in-depth technical guide provides a detailed overview of the chemical properties and structure of decyldimethyloctylammonium chloride, a quaternary ammonium (B1175870) compound with various industrial and potential pharmaceutical applications. This document summarizes key physicochemical data, outlines relevant experimental methodologies, and presents a visual representation of its chemical structure.

Chemical Identity and Properties

Decyldimethyloctylammonium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. These compounds are characterized by a central positively charged nitrogen atom covalently bonded to four organic groups. The specific arrangement of these alkyl chains influences the molecule's physicochemical properties and its range of applications.

Nomenclature and Identifiers

| Property | Value | Source |

| IUPAC Name | decyl-dimethyl-octylazanium chloride | [1] |

| CAS Number | 32426-11-2 | [1] |

| Molecular Formula | C₂₀H₄₄ClN | [1] |

| Synonyms | Quaternium-24, Octyl decyl dimethyl ammonium chloride, Decyloctyldimethylammonium chloride | [1] |

Physicochemical Properties

| Property | Value (for Didecyldimethylammonium Chloride) | Source |

| Molecular Weight | 334.0 g/mol | [1] |

| Physical State | Liquid or green powder | [1] |

| Melting Point | 94-100 °C | [2][3] |

| Boiling Point | >180 °C (decomposes) | [2][3][4] |

| Water Solubility | 0.65 g/L at 20 °C | [2] |

| Density | 0.87 g/cm³ at 20 °C | [2] |

| Vapor Pressure | <4.3 x 10⁻⁵ mm Hg at 25 °C | [2][4] |

| log Kow | 2.59 at 20 °C | [2][4] |

Chemical Structure

The chemical structure of decyldimethyloctylammonium chloride consists of a central nitrogen atom bonded to two methyl groups, one octyl (C₈H₁₇) chain, and one decyl (C₁₀H₂₁) chain. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

Caption: Chemical structure of decyldimethyloctylammonium chloride.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of decyldimethyloctylammonium chloride are not extensively published. However, standard methodologies for the analysis of quaternary ammonium compounds can be adapted.

Titration for Quaternary Ammonium Compound Quantification

This method is suitable for determining the concentration of QACs in various formulations.

Caption: General workflow for the titration of quaternary ammonium compounds.

Methodology: A known weight of the sample containing the quaternary ammonium compound is dissolved in a suitable solvent, often water. This solution is then titrated against a standardized solution of an anionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS).[5] The endpoint of the titration can be determined using a surfactant-sensitive electrode (potentiometric titration) or a colorimetric indicator.[5] The concentration of the QAC is then calculated based on the stoichiometry of the reaction and the volume of the titrant used.

Chromatographic Analysis (LC-MS/HPLC)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the separation, identification, and quantification of QACs.

Caption: Workflow for the analysis of QACs by LC-MS or HPLC.

Methodology: Samples containing decyldimethyloctylammonium chloride are first subjected to an extraction procedure to isolate the analyte from the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common approach for various sample types.[6] The extracted sample is then injected into an HPLC or LC-MS system. Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. Detection can be performed using a UV-Vis detector or, for higher selectivity and sensitivity, a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.

Synthesis

The synthesis of decyldimethyloctylammonium chloride typically involves the quaternization of a tertiary amine.

Caption: Simplified synthesis pathway for decyldimethyloctylammonium chloride.

A common synthetic route involves the reaction of decyloctylmethylamine with an alkylating agent such as methyl chloride. This reaction, known as the Menshutkin reaction, results in the formation of the quaternary ammonium salt. The reaction conditions, including solvent, temperature, and pressure, can be optimized to maximize the yield and purity of the final product. Purification can be achieved through recrystallization or other chromatographic techniques. A general method for preparing quaternary ammonium compounds involves reacting a tertiary amine with an alkyl halide.[7]

Conclusion

Decyldimethyloctylammonium chloride is a quaternary ammonium compound with a defined chemical structure. While specific experimental data on its physicochemical properties are limited, information from the closely related compound didecyldimethylammonium chloride provides a useful reference point. Standard analytical techniques such as titration and chromatography can be employed for its quantification and analysis. Further research to fully characterize the specific properties of decyldimethyloctylammonium chloride will be beneficial for its potential applications in various scientific and industrial fields.

References

- 1. Decyl dimethyl octyl ammonium chloride | C20H44ClN | CID 61906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. xylemanalytics.com [xylemanalytics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

The Core Antimicrobial Action of Decyldimethyloctylammonium Chloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Decyldimethyloctylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound (QAC), is a potent, broad-spectrum antimicrobial agent utilized extensively in disinfectant and antiseptic formulations. Its efficacy stems from a rapid, concentration-dependent, and physically disruptive mechanism of action primarily targeting the microbial cell membrane. This technical guide provides an in-depth exploration of the core antimicrobial mechanism of DDAC, presenting quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the key molecular interactions and experimental workflows.

Introduction

Decyldimethyloctylammonium chloride is a cationic surfactant characterized by a positively charged quaternary nitrogen atom covalently bonded to two methyl groups, a decyl (C10) chain, and an octyl (C8) chain. This amphipathic structure is fundamental to its antimicrobial properties, enabling it to interact with and disrupt the structural integrity of microbial cell envelopes. DDAC exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi and enveloped viruses.[1][2][3] Its action is typically bactericidal at higher concentrations and bacteriostatic at lower concentrations.[2][4][5] Understanding the precise mechanism of action is critical for optimizing its use, mitigating the development of resistance, and designing novel antimicrobial agents.

Core Mechanism of Antimicrobial Action

The primary mode of antimicrobial action for DDAC is the progressive and lethal disruption of the microbial cell membrane. This process can be delineated into a series of sequential physicochemical events.

2.1. Electrostatic Adsorption and Binding

The initial interaction between DDAC and a microbial cell is governed by electrostatic forces. Most bacterial and fungal cell surfaces possess a net negative charge due to the presence of anionic molecules such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. The positively charged quaternary nitrogen head of the DDAC molecule is rapidly and firmly adsorbed onto this negatively charged surface.[3]

2.2. Hydrophobic Interaction and Membrane Penetration

Following electrostatic binding, the lipophilic decyl and octyl alkyl chains of DDAC penetrate the cell wall and intercalate into the lipid bilayer of the cytoplasmic membrane.[1][3] This insertion is a spontaneous process driven by hydrophobic interactions. The dual long-chain structure of DDAC enhances its surface activity and lipophilicity, enabling more effective penetration and disruption of the membrane compared to single-chain QACs.[3]

2.3. Disruption of Membrane Integrity and Function

The integration of DDAC molecules into the lipid bilayer leads to a profound loss of membrane integrity and function:

-

Increased Permeability and Fluidity: The presence of DDAC molecules within the membrane disrupts the orderly packing of phospholipid molecules, leading to an increase in membrane fluidity.[6] This disorganization creates pores and channels, compromising the membrane's function as a selective barrier.[1][3]

-

Leakage of Intracellular Components: The compromised membrane integrity results in the uncontrolled leakage of essential low-molecular-weight cytoplasmic constituents, starting with potassium ions (K+), followed by larger molecules such as nucleotides (material absorbing at 260 nm), amino acids, proteins, and β-galactosidase.[1][4][6][7][8] This rapid efflux of ions dissipates the transmembrane potential and pH gradient, which are crucial for vital cellular processes like ATP synthesis and active transport.

-

Enzyme Inactivation and Protein Denaturation: While the primary target is the membrane, DDAC can also cause the denaturation of microbial enzymes and structural proteins, further contributing to cell death.[1] High concentrations of DDAC may also inhibit the activity of autolytic enzymes.[8]

2.4. Cell Lysis and Death

The culmination of these events—loss of osmotic balance, depletion of essential molecules and ions, and disruption of metabolic processes—leads to irreversible cellular damage and, ultimately, cell lysis and death.[1][2][4][6] At higher concentrations, DDAC can induce the formation of "blebs" or protrusions on the cell surface as a visible manifestation of severe membrane damage.[4][6][7] However, lethal leakage of intracellular contents occurs at concentrations below those that cause extensive blebbing, indicating that membrane permeabilization is the primary cause of death.[4][6]

dot

Caption: The antimicrobial mechanism of DDAC.

Quantitative Data on Antimicrobial Efficacy

The antimicrobial activity of DDAC is quantified using standard microbiological metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Microorganism | Strain | Test Method | MIC (mg/L) | MBC (mg/L) | Reference |

| Escherichia coli | ATCC 11229 | Broth Microdilution | 1.3 | - | [2][6] |

| Escherichia coli | Food Isolate | Broth Dilution | 0.5 - 3.0 | - | [4] |

| Staphylococcus aureus | ATCC 25923 | Agar Dilution | 0.4 - 1.8 | - | [1][8] |

| Staphylococcus aureus | ATCC 2357 | Broth Dilution | 0.59 | - | [7] |

| Bacillus cereus | Food Isolate | Broth Dilution | 0.05 - 1.5 | - | [4] |

| Pseudomonas aeruginosa | ATCC 15442 | - | >1000 | - | [9] |

Note: MIC and MBC values can vary depending on the specific strain, inoculum size, growth medium, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanism of DDAC.

4.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

DDAC stock solution (e.g., 1000 mg/L in sterile deionized water).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth).

-

Bacterial culture in the mid-logarithmic growth phase.

-

0.5 McFarland turbidity standard.

-

Sterile saline or broth for dilution.

-

-

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Serial Dilution of DDAC: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the DDAC stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no DDAC) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of DDAC in which no visible turbidity (bacterial growth) is observed.

-

4.2. Cellular Content Leakage Assays

These assays quantify the release of intracellular components as a measure of membrane damage.

4.2.1. Potassium Ion (K+) Leakage Assay

-

Materials:

-

Bacterial culture grown to mid-log phase.

-

Sterile buffer (e.g., HEPES buffer).

-

DDAC solutions at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Potassium-selective electrode or an atomic absorption spectrophotometer.

-

-

Protocol:

-

Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with the sterile buffer to remove extracellular potassium.

-

Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ = 1.0).

-

Add DDAC solutions to the cell suspension to achieve the desired final concentrations. Include a control sample with no DDAC.

-

Incubate at room temperature or 37°C.

-

At specified time intervals (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and centrifuge (e.g., 10,000 x g for 5 minutes) to pellet the cells.

-

Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

-

To determine the total intracellular potassium, lyse an aliquot of the untreated cell suspension (e.g., by boiling or sonication) and measure its potassium content.

-

Express the leakage as a percentage of the total intracellular potassium.

-

4.2.2. Protein Leakage Assay (Bradford Method)

-

Materials:

-

Bacterial culture and DDAC solutions as described above.

-

Bradford reagent.

-

Bovine Serum Albumin (BSA) for standard curve.

-

Spectrophotometer.

-

-

Protocol:

-

Treat bacterial cells with DDAC as described in the K+ leakage assay (steps 1-6).

-

Standard Curve Preparation: Prepare a series of BSA standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL) in the same buffer used for the cell suspension.

-

Assay: In a 96-well plate or cuvettes, mix a small volume of the supernatant from the treated cells (e.g., 20 µL) with the Bradford reagent (e.g., 200 µL). Do the same for the BSA standards.

-

Incubate at room temperature for 5-10 minutes.

-

Measure the absorbance at 595 nm.

-

Calculate the protein concentration in the supernatants using the BSA standard curve.

-

dot

Caption: Workflow for cellular leakage assays.

Conclusion

The antimicrobial efficacy of decyldimethyloctylammonium chloride is unequivocally linked to its ability to act as a cationic surfactant, leading to the catastrophic disruption of microbial cell membrane integrity. The mechanism is a rapid, multi-step physicochemical process initiated by electrostatic attraction, followed by hydrophobic insertion into the lipid bilayer, culminating in the loss of the membrane's barrier function, leakage of vital cellular contents, and ultimately, cell death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the activity of DDAC and to evaluate the efficacy of other membrane-active antimicrobial compounds. A thorough understanding of this core mechanism is paramount for the informed and effective application of this important class of disinfectants in both clinical and industrial settings.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

Decyldimethyloctylammonium chloride surfactant and emulsifying properties

An In-depth Technical Guide to Decyldimethyloctylammonium Chloride: Surfactant and Emulsifying Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available quantitative data exists for the specific surfactant properties of decyldimethyloctylammonium chloride. This guide provides a comprehensive overview based on available information and includes data from the closely related compound, didecyldimethylammonium chloride (DDAC), for illustrative purposes.

Introduction

Decyldimethyloctylammonium chloride, also known by its INCI name Quaternium-24, is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2][3] Its molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups, a decyl chain, and an octyl chain, imparts amphiphilic properties. This structure allows it to reduce the surface tension between liquids or between a liquid and a solid, making it effective as a surfactant, emulsifier, antimicrobial agent, and antistatic agent.[1][4]

This technical guide provides a detailed overview of the synthesis, surfactant properties, and emulsifying capabilities of decyldimethyloctylammonium chloride, with a focus on its applications in research and development.

Chemical and Physical Properties

Decyldimethyloctylammonium chloride is a versatile molecule with applications in cosmetics, pharmaceuticals, and as a disinfectant.[2][5]

| Property | Value | Reference |

| Chemical Name | Decyldimethyloctylammonium chloride | [6] |

| INCI Name | Quaternium-24 | [1][2] |

| CAS Number | 32426-11-2 | [6] |

| Molecular Formula | C₂₀H₄₄ClN | [6] |

| Molecular Weight | 334.03 g/mol | [7] |

| Appearance | Typically a colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in water and organic solvents | [4] |

Synthesis

The synthesis of asymmetric quaternary ammonium compounds like decyldimethyloctylammonium chloride typically involves a two-step process: amination followed by quaternization. A general synthesis pathway is the quaternization of an appropriate tertiary amine with an alkyl halide.[8]

Experimental Protocol: Synthesis of Asymmetric Quaternary Ammonium Surfactants

This protocol describes a general method for the synthesis of asymmetric quaternary ammonium salts.

Materials:

-

N,N-dimethyloctylamine

-

Ethanol (B145695) (or other suitable solvent)

-

Inert gas (e.g., Nitrogen or Argon)

-

Rotary evaporator

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

In a reaction flask, dissolve N,N-dimethyloctylamine in ethanol under an inert atmosphere.

-

Slowly add a stoichiometric equivalent of 1-chlorodecane to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure decyldimethyloctylammonium chloride.

Surfactant Properties

As a cationic surfactant, decyldimethyloctylammonium chloride reduces the surface tension of water and other liquids.[1] This property is fundamental to its function as a wetting agent, detergent, and emulsifier.

Quantitative Surfactant Data

| Parameter | Value (for DDAC) | Conditions |

| Critical Micelle Concentration (CMC) | ~1.42 x 10⁻³ M | In aqueous solution |

| Surface Tension at CMC | Data not available | - |

| Surface Tension of 1 g/L solution | 25.82 mN/m | 20 °C |

Data for didecyldimethylammonium chloride (DDAC) is presented for illustrative purposes due to the lack of specific data for decyldimethyloctylammonium chloride.

Emulsifying Properties

Decyldimethyloctylammonium chloride's amphiphilic nature enables it to act as an effective emulsifier, stabilizing mixtures of immiscible liquids such as oil and water.[1] The cationic head group orients towards the aqueous phase, while the hydrophobic alkyl chains associate with the oil phase, forming a stabilizing interfacial film.

Applications in Emulsions

Due to its emulsifying properties, decyldimethyloctylammonium chloride is utilized in various formulations, including:

-

Cosmetics and Personal Care Products: In creams, lotions, and hair conditioners, it helps to create stable emulsions and provides a conditioning effect.[4]

-

Pharmaceutical Formulations: It can be used to formulate emulsions for drug delivery, potentially enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Industrial Applications: It finds use in the formulation of disinfectants and sanitizers.[2]

Experimental Protocols for Surfactant Characterization

The following are general experimental protocols for characterizing the surfactant and emulsifying properties of quaternary ammonium compounds.

Determination of Critical Micelle Concentration (CMC)

Method 1: Surface Tensiometry

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with the Du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Method 2: Conductometry

-

Prepare a series of aqueous solutions of the surfactant with varying concentrations.

-

Measure the electrical conductivity of each solution.

-

Plot the conductivity as a function of the surfactant concentration.

-

The CMC is identified by a change in the slope of the plot, as the mobility of the surfactant ions changes upon micelle formation.

Evaluation of Emulsifying Performance

Procedure:

-

Prepare an oil phase (e.g., a model oil like mineral oil or a specific oil relevant to the application) and an aqueous phase containing a known concentration of decyldimethyloctylammonium chloride.

-

Homogenize the two phases using a high-shear mixer or sonicator to form an emulsion.

-

Characterize the freshly prepared emulsion for droplet size distribution using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

-

Monitor the stability of the emulsion over time by observing changes in creaming, coalescence, and phase separation. This can be quantified by measuring the creaming index or by monitoring the backscattering profile of the emulsion.

Biological Activity and Applications in Drug Development

Quaternary ammonium compounds, in general, are known for their antimicrobial properties, which stem from their ability to disrupt microbial cell membranes.[9][10] This property makes decyldimethyloctylammonium chloride a valuable component in disinfectants and antiseptics.

In the context of drug development, its surfactant properties can be harnessed to improve the formulation of poorly soluble drugs. By forming micelles or stabilizing emulsions, it can enhance the dissolution and potentially the absorption of hydrophobic APIs. However, detailed studies on its specific interactions with biological systems or its role in signaling pathways are not widely reported.

Conclusion

Decyldimethyloctylammonium chloride is a cationic surfactant with valuable properties as an emulsifier, antimicrobial, and antistatic agent. While specific quantitative data on its surfactant performance are limited, its structural similarity to other well-characterized QACs suggests its efficacy in a range of applications. The experimental protocols outlined in this guide provide a framework for researchers to characterize its properties for specific formulation and development needs. Further research is warranted to fully elucidate the quantitative surfactant parameters and explore its full potential in pharmaceutical and other advanced applications.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. parchem.com [parchem.com]

- 3. ewg.org [ewg.org]

- 4. CAS 32426-11-2: Octyldecyldimethylammonium chloride [cymitquimica.com]

- 5. Decyl dimethyl octyl ammonium chloride - Hazardous Agents | Haz-Map [haz-map.com]

- 6. scbt.com [scbt.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. chembk.com [chembk.com]

- 9. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 10. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Cationic Surfactant Decyldimethyloctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyldimethyloctylammonium chloride, a quaternary ammonium (B1175870) compound, is a cationic surfactant with significant potential across various scientific and industrial domains, particularly in drug development and antimicrobial formulations. This technical guide provides a comprehensive overview of its core properties, including its chemical structure, physicochemical parameters, toxicological profile, and antimicrobial efficacy. Detailed experimental protocols for the determination of its critical micelle concentration and the evaluation of its antimicrobial activity are presented. Furthermore, this guide illustrates key processes, such as its synthesis and mechanism of action, through structured diagrams. Due to the limited availability of specific experimental data for decyldimethyloctylammonium chloride, data for the closely related and structurally similar compound, didecyldimethylammonium chloride (DDAC), is included for comparative purposes where noted. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile cationic surfactant.

Introduction

Decyldimethyloctylammonium chloride, also known by synonyms such as Quaternium-24 and octyl decyl dimethyl ammonium chloride, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1] Its molecular structure, featuring a positively charged nitrogen atom bonded to two methyl groups and two different alkyl chains (octyl and decyl), imparts amphiphilic properties that are crucial for its function as a surface-active agent.[1] These compounds are recognized for their broad-spectrum antimicrobial activity, making them valuable components in disinfectants, sanitizers, and various formulations within the pharmaceutical and biotechnology industries.[1] The primary mechanism of action of QACs involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death. This guide aims to provide a detailed technical overview of decyldimethyloctylammonium chloride for researchers and drug development professionals, summarizing its chemical and physical properties, toxicological data, and antimicrobial efficacy, while also providing standardized experimental protocols and visual representations of its synthesis and mode of action.

Chemical and Physical Properties

Decyldimethyloctylammonium chloride is characterized by the following chemical and physical properties:

| Property | Value | Source |

| Molecular Formula | C₂₀H₄₄ClN | [1] |

| Molecular Weight | 334.0 g/mol | [1] |

| IUPAC Name | decyl-dimethyl-octylazanium chloride | [1] |

| CAS Number | 32426-11-2 | [1] |

| Appearance | Data not available | |

| Solubility | Data not available | |

| Critical Micelle Concentration (CMC) | No specific experimental data available for Decyldimethyloctylammonium chloride. The CMC is a critical parameter for surfactants, representing the concentration at which micelle formation begins. This value is dependent on factors such as temperature, pressure, and the presence of other solutes.[2] For structurally similar cationic surfactants, the CMC is typically in the millimolar range. | |

| Surface Tension | No specific experimental data available for Decyldimethyloctylammonium chloride. As a surfactant, it is expected to significantly reduce the surface tension of aqueous solutions. For the related compound didecyldimethylammonium chloride (DDAC), a 1 g/L aqueous solution exhibits a surface tension of 27.0 mN/m at 20°C.[3] |

Synthesis of Decyldimethyloctylammonium Chloride

The synthesis of decyldimethyloctylammonium chloride typically involves a two-step process: the formation of a tertiary amine followed by quaternization.

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for decyldimethyloctylammonium chloride, consistent with other quaternary ammonium compounds, involves the disruption of the microbial cell envelope.

Toxicological Profile

The toxicological data for decyldimethyloctylammonium chloride is limited. The available information, primarily from safety data sheets and databases like PubChem, indicates potential hazards upon exposure. For a more comprehensive understanding, data for the closely related compound didecyldimethylammonium chloride (DDAC) is also presented.

| Endpoint | Decyldimethyloctylammonium chloride | Didecyldimethylammonium chloride (DDAC) |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4).[1] No specific LD50 value available. | LD50 (Rat, oral): 84 mg/kg to 238 mg/kg.[4] Another source indicates an oral rat LD50 of 329 mg/kg.[5] |

| Acute Dermal Toxicity | No specific data available. | LD50 (Rabbit, dermal): 3342 mg/kg.[4] Another source indicates a dermal rat LD50 of >1000 mg/kg.[5] |

| Skin Corrosion/Irritation | Causes severe skin burns (GHS Category 1B).[1] | Corrosive to skin.[6] |

| Eye Damage/Irritation | Causes serious eye damage (GHS Category 1B).[1] | Causes serious eye damage.[6][7] |

| Sensitization | No data available. | Not a dermal sensitizer.[8] |

Antimicrobial Efficacy

| Microorganism | Strain | MIC of Didecyldimethylammonium chloride (DDAC) | Source |

| Escherichia coli | - | 1.3 mg/L | [9] |

| Staphylococcus aureus | - | 0.4 - 1.8 ppm (mg/L) | [10][11][12] |

| Pseudomonas aeruginosa | ATCC® 15442™ | Additive response in mixtures; specific MIC of DDAC alone not detailed in this study. | [13] |

| Candida albicans | ATCC® 10231™ | Synergistic effect in mixtures; specific MIC of DDAC alone not detailed in this study. | [13] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol outlines a general method for determining the CMC of an ionic surfactant like decyldimethyloctylammonium chloride using conductivity measurements.

Methodology:

-

Solution Preparation: Prepare a concentrated stock solution of decyldimethyloctylammonium chloride in high-purity deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement: Equilibrate each solution to the desired temperature before measuring its conductivity. Start with the most dilute solution and proceed to the most concentrated to minimize carryover.

-

Data Analysis: Plot the measured conductivity (κ) against the surfactant concentration (C). The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of an antimicrobial agent, which can be applied to decyldimethyloctylammonium chloride.

Methodology:

-

Media and Reagents: Use appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Prepare a stock solution of decyldimethyloctylammonium chloride.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the surfactant in the growth medium. Inoculate each well with the prepared microbial suspension. Include a growth control (inoculum without surfactant) and a sterility control (medium only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

Result Interpretation: The MIC is determined as the lowest concentration of the surfactant at which there is no visible growth of the microorganism.

Conclusion

Decyldimethyloctylammonium chloride is a cationic surfactant with considerable promise as an antimicrobial agent and functional excipient. Its quaternary ammonium structure underpins its surface activity and biocidal properties, which are primarily executed through the disruption of microbial cell membranes. While there is a need for more specific experimental data on its physicochemical properties, such as CMC and surface tension, and a more detailed toxicological and antimicrobial profile, the information available for structurally similar compounds provides a valuable framework for its potential applications. The standardized protocols provided in this guide offer a basis for researchers to conduct further investigations to fully characterize this compound. Future research should focus on generating specific data for decyldimethyloctylammonium chloride to facilitate its development and application in pharmaceutical and other advanced formulations.

References

- 1. Decyl dimethyl octyl ammonium chloride | C20H44ClN | CID 61906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. Toxicological substantiation for didecyldimethylammonium chloride occupational exposure standard [protox.medved.kiev.ua]

- 4. chemicalbook.com [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. turi.org [turi.org]

- 7. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]

- 8. Human health hazard assessment of quaternary ammonium compounds: Didecyl dimethyl ammonium chloride and alkyl (C12-C16) dimethyl benzyl ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Action of disinfectant quaternary ammonium compounds against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.brighton.ac.uk [research.brighton.ac.uk]

- 13. How to improve the chemical disinfection of contaminated surfaces by viruses, bacteria and fungus? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility and Stability of Didecyldimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Didecyldimethylammonium Chloride (DDAC), a widely used quaternary ammonium (B1175870) compound. DDAC is a cationic surfactant employed extensively as a biocide, disinfectant, and antiseptic in various industries, including healthcare, food processing, and pharmaceuticals.[1][2][3] A thorough understanding of its behavior in aqueous solutions is critical for formulation development, efficacy assessment, and regulatory compliance. This document consolidates key quantitative data, details relevant experimental protocols, and visualizes complex relationships to support research and development activities.

Chemical Identity and Structure

Didecyldimethylammonium chloride is a double-chain quaternary ammonium salt.[4] Its structure consists of a central nitrogen atom covalently bonded to two methyl groups and two ten-carbon alkyl (decyl) chains, with a chloride anion providing the counter-ion. This amphiphilic nature, featuring a bulky hydrophobic tail and a cationic hydrophilic head, governs its physicochemical properties, including its surface activity and aggregation behavior in water.[5]

Caption: Chemical structure of Didecyldimethylammonium Chloride.

Aqueous Solubility

The solubility of DDAC in water is influenced by its molecular structure, the solution temperature, and its tendency to form aggregates (micelles) above a certain concentration.[6] While sometimes described as easily soluble in water, quantitative data indicates its solubility is limited.[4][6]

The following table summarizes the reported aqueous solubility of DDAC.

| Parameter | Value | Temperature | Method | Source |

| Water Solubility | 0.65 g/L | 20 °C | OECD Guideline 115 | [7] |

-

Temperature: As with many surfactants, the solubility of DDAC in polar solvents like water can be improved by increasing the temperature.[6]

-

pH: The solubility of ionic compounds like DDAC can vary with pH, which can alter surface charges and interactions.[6]

The water solubility of DDAC can be determined using internationally recognized methods such as the OECD Guideline 115, which includes the Column Elution Method and the Flask Method. The Flask Method is generally suitable for substances with solubility below 1 g/L.

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Preparation: An amount of DDAC in excess of its expected solubility is added to a flask containing purified water (e.g., deionized).

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test typically establishes the time required (e.g., 24-48 hours).

-

Phase Separation: The solution is allowed to stand at the test temperature to allow undissolved material to settle. The aqueous phase is then separated from the solid phase, typically by centrifugation.

-

Analysis: The concentration of DDAC in the clear aqueous supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a specific titration method.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Caption: Workflow for solubility determination via the Flask Method.

Aqueous Stability

DDAC is generally considered to be a chemically stable compound in typical environmental and storage conditions.[4] Its stability is primarily assessed by its resistance to hydrolysis, photodegradation, and microbial degradation.

DDAC is hydrolytically stable in aqueous solutions across a range of pH values.[9][10] Studies conducted according to regulatory guidelines show very slow degradation over extended periods.

Quantitative Hydrolysis Data

The following table summarizes the calculated half-lives for DDAC in sterile buffered aqueous solutions at 25 °C.

| pH | Buffer System | Calculated Half-life (days) | Source |

| 5 | - | 368 | [9] |

| 7 | HEPES | 175 | [9] |

| 7 | TRIS | 194 | [9] |

| 9 | - | 506 | [9] |

These long half-lives indicate that DDAC does not readily undergo hydrolysis under abiotic conditions in the environmentally relevant pH range of 5 to 9.[9]

-

Photodegradation: DDAC is stable to photodegradation in aqueous solutions.[9][10] In a study with pH 7 buffered water, degradation was minimal even when a photosensitizer was added.[9]

-

Biodegradation: While chemically stable, DDAC can be biodegraded by certain microorganisms.[11] One study isolated Pseudomonas fluorescens from activated sludge that could degrade DDAC via an N-dealkylation process.[11] However, in other studies focusing on environmental fate, DDAC was found to be stable to microbial degradation in both aerobic and anaerobic aquatic metabolism tests, with a calculated aerobic soil metabolism half-life of 1,048 days.[9][10] This suggests that biodegradation is highly dependent on local conditions and the presence of adapted microbial communities.[1]

Caption: Key factors influencing the stability of DDAC in water.

Hydrolysis studies are performed to determine the rate of chemical degradation in water at various pH values.

Principle: The test substance is dissolved in sterile, buffered aqueous solutions at different pH levels (typically 4, 7, and 9). The solutions are maintained at a constant temperature in the dark, and samples are analyzed at set intervals to quantify the concentration of the parent compound.

Methodology:

-

Solution Preparation: Sterile aqueous buffer solutions are prepared at pH 4 (e.g., acetate), pH 7 (e.g., phosphate (B84403) or TRIS), and pH 9 (e.g., borate). DDAC is added to each to achieve a known starting concentration.

-

Incubation: The test solutions are maintained in sterile containers at a constant temperature (e.g., 25 °C or 50 °C to accelerate degradation if necessary) in the absence of light.

-

Sampling: Aliquots are withdrawn from each solution at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

Analysis: The concentration of DDAC in each sample is determined using a validated, stability-indicating analytical method (e.g., HPLC). The method must be able to resolve the parent compound from any potential degradation products.

-

Data Evaluation: The concentration of DDAC is plotted against time. If degradation is observed, the data is fitted to a rate equation (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (t₁/₂) at each pH.

Conclusion

Didecyldimethylammonium chloride is a cationic surfactant with limited but measurable water solubility (0.65 g/L at 20 °C). Its behavior in aqueous solution is characterized by the formation of micelles, a key factor for its application in various formulations. DDAC demonstrates high stability in aqueous environments. It is hydrolytically stable across the environmentally relevant pH range of 5-9 and is not susceptible to photodegradation. While it can be biodegraded, the process is generally slow and dependent on specific environmental conditions. The quantitative data and protocols presented in this guide provide a foundational resource for professionals engaged in the research and development of products containing DDAC.

References

- 1. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. atamankimya.com [atamankimya.com]

- 4. keruichemical.com [keruichemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. turi.org [turi.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Decyldimethyloctylammonium Chloride and its Synonyms in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decyldimethyloctylammonium chloride, a quaternary ammonium (B1175870) compound with significant applications in antimicrobial research and development. This document details its various synonyms, summarizes key quantitative data, presents detailed experimental protocols for its evaluation, and visualizes its mechanism of action.

Synonyms and Chemical Identifiers

Decyldimethyloctylammonium chloride is known by a variety of names in scientific literature and commercial products. Understanding these synonyms is crucial for a comprehensive literature search and for clear communication in research and development.

| Synonym/Identifier | Type | Reference |

| Decyldimethyloctylammonium chloride | Common Name | [1][2][3] |

| Octyl decyl dimethyl ammonium chloride | Common Name | [2][3] |

| N,N-Dimethyl-N-octyl-1-decanaminium chloride | IUPAC Name | [2] |

| decyl-dimethyl-octylazanium chloride | IUPAC Name | [2] |

| Quaternium-24 | INCI Name | [1][2] |

| 32426-11-2 | CAS Number | [1][2][3] |

| C20H44ClN | Molecular Formula | [1][2][3] |

| 334.02 g/mol | Molecular Weight | [2] |

| BARDAC 2050 | Trade Name | [2] |

| MAQUAT 4050 | Trade Name | [2] |

Quantitative Data Summary

The antimicrobial efficacy and toxicological profile of Decyldimethyloctylammonium chloride and its close structural analog, Didecyldimethylammonium chloride (DDAC), have been quantitatively assessed in various studies.

Table 2.1: Antimicrobial Efficacy Data

| Compound | Microorganism | Parameter | Value | Reference |

| Didecyldimethylammonium chloride (DDAC) | Escherichia coli | MIC | 1.3 mg/L | |

| Didecyldimethylammonium chloride (DDAC) | Escherichia coli | MIC | 0.5 - 3.0 mg/L | |

| Didecyldimethylammonium chloride (DDAC) | Bacillus cereus | MIC | 0.05 - 1.5 mg/L | |

| Didecyldimethylammonium chloride (DDAC) | Staphylococcus aureus | MIC | 0.4 - 1.8 ppm |

MIC: Minimum Inhibitory Concentration

Table 2.2: Toxicological Data

| Compound | Cell Line/Organism | Parameter | Value | Reference |

| Didecyldimethylammonium chloride (DDAC) | Rats (oral, repeated dose) | NOAEL | 10 - 93.1 mg/kg-day | |

| Benzalkonium Chloride (C18) (structurally similar) | 3T3-L1 cells | IC50 | ~10 µM | |

| Cetyltrimethylammonium Bromide (CTAB) (structurally similar) | HaCaT cells | IC50 (24h) | <100 µM |

NOAEL: No-Observed-Adverse-Effect Level; IC50: Half-maximal Inhibitory Concentration

Mechanism of Action

Decyldimethyloctylammonium chloride, as a cationic surfactant, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains (decyl and octyl groups) into the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components like ions (e.g., K+), metabolites, and macromolecules (e.g., proteins, RNA, and DNA), and ultimately, cell death.

Caption: Mechanism of antimicrobial action.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antimicrobial and cytotoxic properties of Decyldimethyloctylammonium chloride.

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Decyldimethyloctylammonium chloride stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial culture in logarithmic growth phase

-

Sterile pipette and tips

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Dilutions: Perform serial two-fold dilutions of the Decyldimethyloctylammonium chloride stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Prepare Inoculum: Adjust the microbial culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

This assay assesses the integrity of the bacterial cytoplasmic membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes and bind to DNA, emitting a red fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic phase

-

Phosphate-buffered saline (PBS)

-

Decyldimethyloctylammonium chloride solution at various concentrations

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Harvest bacterial cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.5.

-

Treatment: Add Decyldimethyloctylammonium chloride to the bacterial suspension at the desired final concentrations. Include an untreated control.

-

Incubation: Incubate the suspensions at room temperature for a defined period (e.g., 30 minutes).

-

Staining: Add PI to each suspension to a final concentration of 2 µM. Incubate in the dark for 15 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 535 nm and 617 nm, respectively. Alternatively, visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Human cell line (e.g., HaCaT keratinocytes or HeLa cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Decyldimethyloctylammonium chloride solutions in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Decyldimethyloctylammonium chloride. Include untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours.

-

Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be calculated.

Caption: Experimental workflows.

References

Decyldimethyloctylammonium Chloride (DDAC): An In-Depth Technical Guide for Laboratory Biocidal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decyldimethyloctylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound widely utilized as a biocide in laboratory settings. This document details its mechanism of action, quantitative efficacy data, experimental protocols for its application, and material compatibility, offering valuable insights for maintaining a sterile and controlled research environment.

Core Concepts: Mechanism of Action

Decyldimethyloctylammonium chloride, a cationic surfactant, exerts its biocidal activity primarily through the disruption of microbial cell membranes.[1] Its positively charged nitrogen atom interacts with the negatively charged phospholipids (B1166683) in the cell membranes of bacteria and fungi. This interaction leads to the disorganization of the lipid bilayer, increasing membrane permeability and causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, ultimately resulting in cell death.[1][2]

Impact on Bacteria

In bacteria, DDAC-induced membrane damage leads to a loss of membrane potential, which is crucial for cellular processes like ATP synthesis and transport.[3] This disruption of the fundamental barrier between the cell and its environment is a key factor in its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Impact on Fungi

Similarly, in fungi, DDAC targets the cell membrane, leading to increased permeability and leakage of cytoplasmic contents.[1] The stress on the fungal cell envelope can also trigger cellular signaling cascades, such as the Cell Wall Integrity (CWI) pathway, as the organism attempts to repair the damage.[5][6] However, at effective biocidal concentrations, this response is often insufficient to prevent cell death.

Quantitative Efficacy Data

The effectiveness of DDAC as a biocide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[7]

Below is a summary of reported MIC values for DDAC against common laboratory contaminants. It is important to note that these values can vary depending on the specific strain, testing methodology, and environmental conditions.

| Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Gram-positive Bacteria | 0.59 - 65 | [8][9] |

| Escherichia coli | Gram-negative Bacteria | 1.3 - 160 | [7][8][10] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >1,000 (some resistant strains) | [11] |

| Candida albicans | Yeast (Fungus) | 200 | [8] |

| Bacillus subtilis | Gram-positive Bacteria | 135 | [8] |

Note: Some studies have reported high MIC values for certain strains of Pseudomonas aeruginosa, indicating potential resistance.[11] DDAC is generally less effective against bacterial spores.[12]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

Decyldimethyloctylammonium chloride (DDAC) stock solution

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of the DDAC stock solution in the appropriate sterile broth in the wells of a 96-well plate.

-

Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control (broth with inoculum, no DDAC) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of DDAC that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Protocol for Surface Disinfection Efficacy Testing (Modified from ASTM E1153)

This protocol provides a framework for evaluating the efficacy of DDAC on hard, non-porous laboratory surfaces.[13][14][15][16][17]

Materials:

-

DDAC solution at the desired concentration

-

Sterile test surfaces (e.g., stainless steel, glass, or polypropylene (B1209903) coupons)

-

Microbial culture of a representative laboratory contaminant

-

Sterile neutralizing broth (e.g., Dey-Engley neutralizing broth)

-

Sterile swabs or cell scrapers

-

Agar (B569324) plates for enumeration

Procedure:

-

Inoculate the sterile test surfaces with a known concentration of the test microorganism and allow them to air dry in a biological safety cabinet.

-

Apply the DDAC solution to the inoculated surfaces and let it stand for the specified contact time (e.g., 10 minutes).[18]

-

After the contact time, neutralize the disinfectant by swabbing the surface and transferring the swab to a tube of neutralizing broth, or by directly adding neutralizing broth to the surface and collecting the liquid.

-

Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates.

-

Incubate the plates and count the number of surviving colonies.

-

Calculate the log reduction in microbial count compared to a control surface treated with a sterile saline solution. A log reduction of ≥3 (99.9% kill) is often considered effective for disinfection.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the mechanism of action of DDAC on bacterial and fungal cells.

Caption: Mechanism of DDAC action on a bacterial cell.

Caption: Mechanism of DDAC action on a fungal cell.

Experimental Workflow

Caption: Workflow for surface disinfection efficacy testing.

Material Compatibility

DDAC solutions, when used at recommended dilutions, are generally compatible with a wide range of materials commonly found in laboratory settings.

| Material | Compatibility | Notes | Reference(s) |

| Stainless Steel | Good | Non-corrosive at typical use concentrations. | [19][20] |

| Glass | Excellent | No adverse effects reported. | [19][20] |

| Polypropylene (PP) | Good | Generally resistant to quaternary ammonium compounds. | [21][22][23] |

| Polycarbonate (PC) | Fair | May be susceptible to stress cracking with prolonged exposure or at higher concentrations. Pre-testing is recommended. | [22][23][24] |

| High-Density Polyethylene (HDPE) | Excellent | Shows good resistance. | [25] |

It is always recommended to consult the manufacturer's guidelines for specific equipment and to test on a small, inconspicuous area before widespread use, especially with sensitive plastics.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling concentrated DDAC solutions.

-

Ventilation: Use in a well-ventilated area.

-

Dilution: Always add concentrated DDAC to water, not the other way around, to avoid splashing.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.

-

Disposal: Dispose of DDAC solutions according to local regulations.

This guide provides a foundational understanding of decyldimethyloctylammonium chloride for its effective and safe use as a biocide in laboratory environments. For specific applications, it is crucial to validate its efficacy against the target microorganisms under the actual conditions of use.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of the Effectiveness of Disinfectants Used in Meat-Processing Facilities to Control Clostridium sporogenes and Clostridioides difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. store.astm.org [store.astm.org]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. resinnovalabs.com [resinnovalabs.com]

- 16. infinitalab.com [infinitalab.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. web.uri.edu [web.uri.edu]

- 19. leapchem.com [leapchem.com]

- 20. ijsr.net [ijsr.net]

- 21. hcs-lab.com [hcs-lab.com]

- 22. tedpella.com [tedpella.com]

- 23. kendrion.com [kendrion.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Decyldimethyloctylammonium Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Decyldimethyloctylammonium chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its efficacy as a disinfectant or antiseptic. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] This document provides a detailed protocol for determining the MIC of Decyldimethyloctylammonium chloride using the broth microdilution method, a widely adopted and standardized technique.[4][5][6][7] This method is favored for its efficiency, reproducibility, and suitability for testing multiple compounds simultaneously.[7]

Principle of the Method

The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of Decyldimethyloctylammonium chloride in a liquid growth medium.[6][8] The test is performed in a 96-well microtiter plate, which is incubated under controlled conditions.[7][8] Following incubation, the wells are visually inspected for turbidity or assessed with a plate reader to identify the lowest concentration of the compound that inhibited microbial growth.[9][10]

Experimental Protocol: Broth Microdilution Method

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications appropriate for a disinfectant agent.[11][12][13]

Materials and Reagents

-

Test Compound: Decyldimethyloctylammonium chloride (stock solution of known concentration, e.g., 10,000 mg/L or µg/mL in a suitable solvent like sterile deionized water or ethanol).

-

Culture Media:

-

Test Organisms:

-

Equipment and Consumables:

-

Multichannel pipette (8- or 12-channel) and single-channel micropipettes with sterile tips.

-

Sterile reagent reservoirs.

-

Spectrophotometer or densitometer for standardizing inoculum.

-

Vortex mixer.

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

-

0.5 McFarland turbidity standard.[17]

Procedure

Step 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Transfer the colonies into a tube containing 3-5 mL of sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]

-

Dilute this adjusted suspension 1:150 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[18] This is the standardized inoculum for the assay.

Step 2: Preparation of the Microtiter Plate

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add an additional 100 µL of the Decyldimethyloctylammonium chloride stock solution (at twice the highest desired final concentration) to the wells in the first column (Column 1). This will result in a total volume of 200 µL in Column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from the wells in Column 1 to the corresponding wells in Column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to Column 10. Discard 100 µL from the wells in Column 10 to maintain a final volume of 100 µL in each well.

-

Column 11 will serve as the Growth Control (containing broth and inoculum, but no test compound).

-

Column 12 will serve as the Sterility Control (containing only broth, no inoculum or compound).[9]

Step 3: Inoculation

-

Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to each well from Column 1 to Column 11. Do not add inoculum to Column 12.

-

The final volume in each well (Columns 1-11) will be 200 µL. The addition of the inoculum will have diluted the compound concentrations by half, achieving the final desired test concentrations. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

Step 4: Incubation

-

Cover the microtiter plate with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[7]

Step 5: Reading and Interpreting Results